2-(1-Hydroxy-1H-indol-3-yl)acetic acid
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Overview
Description
2-(1-Hydroxy-1H-indol-3-yl)acetic acid is a compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting because of its role as a plant hormone, regulating tissue differentiation, apical dominance, and responses to light, gravity, and pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 2-(1-Hydroxy-1H-indol-3-yl)acetic acid, often involves cyclization reactions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol can yield the corresponding indole derivative . Another method involves the reaction of dihydrofuran with specific reagents to produce the desired compound .
Industrial Production Methods: Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydroxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to achieve desired properties or to synthesize related derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(1-Hydroxy-1H-indol-3-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-1H-indol-3-yl)acetic acid involves its role as a plant hormone. It induces plant cell elongation and division, leading to growth and development. The compound interacts with specific molecular targets and pathways, such as auxin receptors, to exert its effects .
Comparison with Similar Compounds
Indole-3-acetic acid: Another plant hormone with similar biological activities.
1H-Indole-3-acetic acid: A derivative with comparable properties and applications.
Uniqueness: 2-(1-Hydroxy-1H-indol-3-yl)acetic acid is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its hydroxyl group at the 1-position of the indole ring differentiates it from other indole derivatives, providing unique properties and applications .
Properties
CAS No. |
3289-81-4 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(1-hydroxyindol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)5-7-6-11(14)9-4-2-1-3-8(7)9/h1-4,6,14H,5H2,(H,12,13) |
InChI Key |
LPNFRIOADLYECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2O)CC(=O)O |
Origin of Product |
United States |
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